molecular formula C10H9F4N3O B7810949 2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one

2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B7810949
M. Wt: 263.19 g/mol
InChI Key: CRXRYMQCSUCMLP-UHFFFAOYSA-N
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Description

2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one is a synthetic organic compound belonging to the pyrazolopyridine family This compound is characterized by the presence of difluoroethyl and difluoromethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through the reaction of 3-methyl-1H-pyrazole with a suitable pyridine derivative under acidic or basic conditions.

    Introduction of Difluoroethyl and Difluoromethyl Groups: The difluoroethyl and difluoromethyl groups are introduced through nucleophilic substitution reactions. This can be done using reagents such as difluoroethyl bromide and difluoromethyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the difluoroethyl and difluoromethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted pyrazolopyridine derivatives.

Scientific Research Applications

2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s fluorinated groups contribute to its stability and hydrophobicity, making it useful in the design of advanced materials such as coatings, polymers, and electronic devices.

    Biological Research: It is used as a probe or tool compound in biological studies to investigate cellular processes, enzyme functions, and protein interactions.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis, chemical synthesis, and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and difluoromethyl groups may enhance the compound’s binding affinity and selectivity for these targets. The compound can modulate the activity of its targets by inhibiting or activating their functions, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-difluoroethyl)-4-(trifluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    2-(2,2-difluoroethyl)-4-(methyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one: Similar structure with a methyl group instead of a difluoromethyl group.

    2-(2,2-difluoroethyl)-4-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one: Similar structure with a chloromethyl group instead of a difluoromethyl group.

Uniqueness

2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one is unique due to the presence of both difluoroethyl and difluoromethyl groups, which impart distinct chemical and biological properties. These fluorinated groups enhance the compound’s stability, lipophilicity, and binding affinity for molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4N3O/c1-4-8-5(9(13)14)2-7(18)15-10(8)16-17(4)3-6(11)12/h2,6,9H,3H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXRYMQCSUCMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)N=C2NN1CC(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC(=O)N=C2NN1CC(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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